N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide
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Overview
Description
N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a benzylidene hydrazine moiety, and a dodecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide typically involves multiple steps:
Formation of the Benzylidene Hydrazine Intermediate: This step involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the benzylidene hydrazine intermediate.
Attachment of the Chlorobenzyl Group: The intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to attach the chlorobenzyl group.
Formation of the Dodecanamide Chain: Finally, the compound is reacted with dodecanoic acid chloride in the presence of a base like triethylamine to form the dodecanamide chain.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazine moiety to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties, such as increased potency or reduced toxicity.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazine moiety could form covalent bonds with active site residues, while the chlorobenzyl group might enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorobenzyl)-2-[(2E)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}hydrazino]-2-oxoacetamide
- 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]benzylidene}hydrazino)-N-(1-naphthyl)-2-oxoacetamide
Uniqueness
N-(2-(2-(4-((4-Chlorobenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)dodecanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
769142-26-9 |
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Molecular Formula |
C28H38ClN3O3 |
Molecular Weight |
500.1 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]dodecanamide |
InChI |
InChI=1S/C28H38ClN3O3/c1-2-3-4-5-6-7-8-9-10-11-27(33)30-21-28(34)32-31-20-23-14-18-26(19-15-23)35-22-24-12-16-25(29)17-13-24/h12-20H,2-11,21-22H2,1H3,(H,30,33)(H,32,34)/b31-20+ |
InChI Key |
CDMFPRWNJCYDFG-AJBULDERSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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